3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-
Description
3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- is a nicotinic acid (3-pyridinecarboxylic acid) derivative with a urea-functionalized phenyl group at the 2-position of the pyridine ring.
Properties
CAS No. |
91940-83-9 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(phenylcarbamoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O3/c17-12(18)10-7-4-8-14-11(10)16-13(19)15-9-5-2-1-3-6-9/h1-8H,(H,17,18)(H2,14,15,16,19) |
InChI Key |
ADGNWDWXEXVEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- typically involves the reaction of 3-pyridinecarboxylic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Position : The target compound’s urea group at the 2-position contrasts with 6-substituted analogs (e.g., ), which may alter steric effects and binding affinity .
- Functional Groups: Sulfonylureas (flupyrsulfuron) and hydrazono-ureas (diflufenzopyr) exhibit enhanced herbicidal activity due to electronegative groups (e.g., trifluoromethyl, fluorine) that improve target enzyme inhibition .
- Halogen Effects: Chlorine in 5-tert-Boc-amino-2-chloro-nicotinic acid () and fluorine in enhance lipophilicity and metabolic stability, which could influence bioavailability compared to the target compound .
Physical Properties
| Property | Target Compound | 3-Pyridinecarboxylic acid (Nicotinic Acid) | 2-Pyridinecarboxylic acid |
|---|---|---|---|
| Melting Point (°C) | Not reported | 236.6 | 134–136 |
| Water Solubility (g/100ml) | Not reported | 1.4 | Highly soluble |
| Stability | Likely stable | Hygroscopic | Sublimes at high temperatures |
Insights :
- The target compound’s melting point and solubility are unrecorded in the evidence. However, nicotinic acid (3-isomer) has higher thermal stability than the 2-isomer, suggesting similar trends for substituted derivatives .
- Urea groups generally improve crystallinity but may reduce aqueous solubility compared to carboxylic acids alone .
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